

leflunomide anti-inflammatory action beyond DHODH inhibition

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Mechanisms of Action Beyond DHODH Inhibition

While **leflunomide's** primary and most well-characterized mechanism is the **reversible inhibition of mitochondrial dihydroorotate dehydrogenase (DHODH)**, thereby suppressing *de novo* pyrimidine synthesis and the proliferation of activated immune cells like T and B lymphocytes [1] [2] [3], research has identified several other significant immunomodulatory pathways.

The table below summarizes the key mechanisms and their experimental supports.

| Mechanism / Pathway | Biological Effect | Experimental Evidence (Models/Cell Types) |
|--|--|--|
| Inhibition of Protein Tyrosine Kinases (PTKs) | Interferes with early signal transduction in T-cell activation; inhibits T-cell receptor (TCR) ζ -chain phosphorylation [1]. | Jurkat T cells [1]. |
| Modulation of Cytokine & Chemokine Networks | Reduces pro-inflammatory cytokines (IFN- γ , TNF- α , IL-2); increases anti-inflammatory cytokines (IL-4, IL-10); shifts balance from Th1 to Th2; suppresses IFN- γ -induced CXCL9/CXCL10 expression [4]. | TRP2-180-induced vitiligo mouse model (skin, PBMCs); analysis via flow cytometry, ELISA, immunofluorescence [4]. |

| **Activation of AMPK Signaling** | Improves endothelial dysfunction and regulates lipid metabolism; effect is blocked by DHODH overexpression, suggesting link to primary target [5]. | *In vivo*: ApoE^{-/-} mice on a western diet. *In vitro*: FFA-induced AML12 hepatocytes; PA-induced HUVECs [5]. | | **Suppression of NF-κB Activation** | Blocks TNF-α-dependent nuclear factor-kappa B (NF-κB) activation, reducing expression of pro-inflammatory genes [1]. | Various cellular models [1]. |

Experimental Protocols for Key Findings

For researchers seeking to replicate or build upon these findings, here are the methodologies from key studies.

- **Study 1: Immunomodulation in a Vitiligo Model** [4]

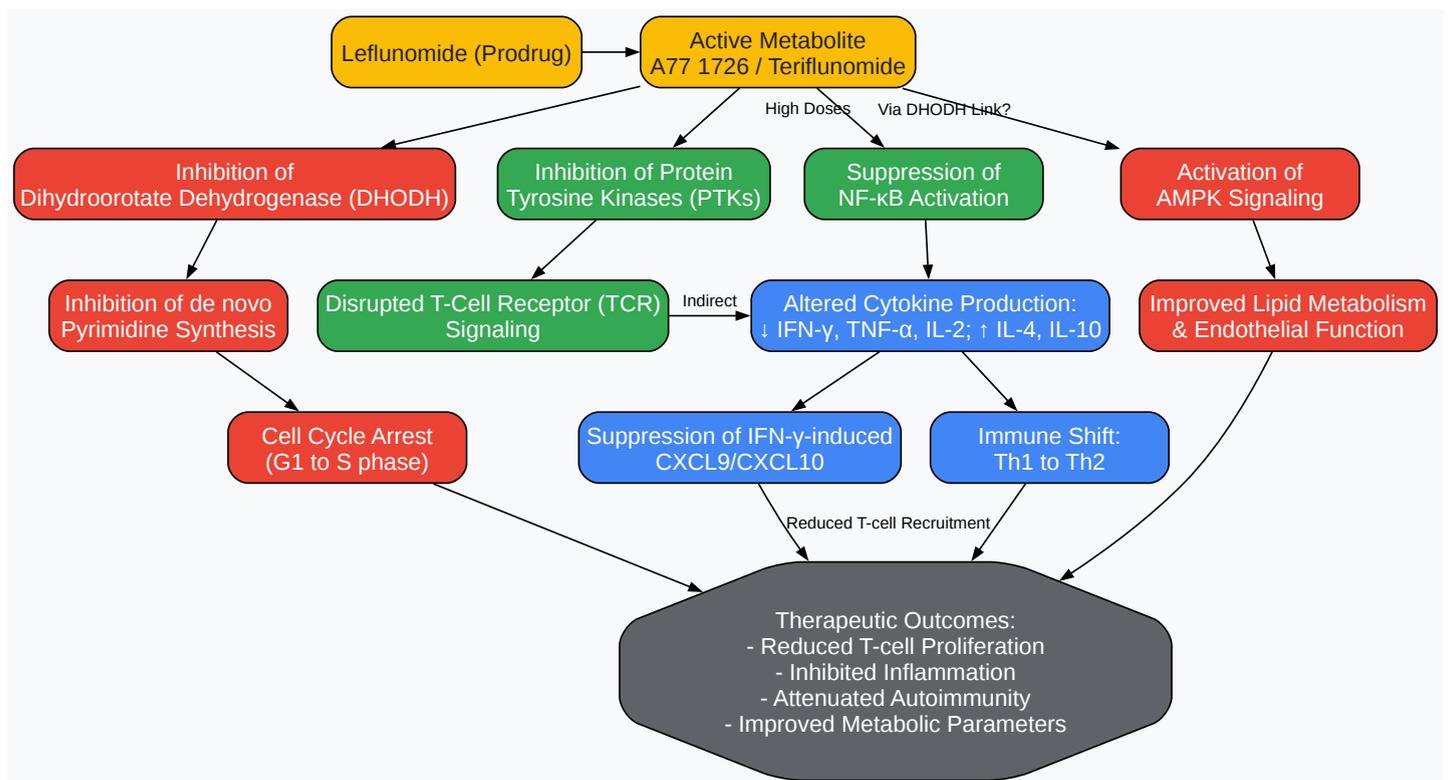
- **Model**: A TRP2-180-induced vitiligo mouse model.
- **Treatment: Leflunomide** at 20 mg/kg/day, administered via intraperitoneal injection twice weekly.
- **Key Analyses**:
 - **Flow Cytometry**: Analysis of peripheral blood mononuclear cells (PBMCs) for frequency of IFN-γ⁺ CD8⁺ T cells.
 - **Immunofluorescence/Histopathology**: Assessment of CD8⁺ T cell infiltration and IFN-γ expression in lesional skin tissues.
 - **ELISA**: Measurement of cytokine profiles in serum or tissue homogenates.
 - **Melanin Quantification**: Fontana-Masson staining of tail skin to quantify melanin deposition.

- **Study 2: Anti-atherosclerosis and Lipid Metabolism** [5]

- **In Vivo Model**: ApoE^{-/-} mice fed a western diet for 12 weeks.
- **Treatment: Leflunomide** (20 mg/kg/day) via oral gavage.
- **Endpoint Measurements**:
 - **Lesion Size**: Quantification of atherosclerotic plaques in en-face aortas and aortic root sections.
 - **Serum Analysis**: Measurement of lipid profiles (cholesterol, triglycerides).
 - **Western Blot**: Analysis of phosphorylated AMPKα and ACC levels in liver tissues.
- **In Vitro Models**:
 - **Lipid Accumulation**: Free fatty acid (FFA)-induced AML12 mouse hepatocytes.
 - **Endothelial Dysfunction**: Palmitic acid (PA)-induced Human Umbilical Vein Endothelial Cells (HUVECs).

Integrated Signaling Pathway

The following diagram synthesizes **leflunomide's** multi-target anti-inflammatory actions, showing how its primary and secondary mechanisms converge to produce therapeutic effects.



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*Integrated anti-inflammatory and immunomodulatory signaling pathways of **leflunomide**.*

Future Research and Clinical Potential

The broader mechanisms of **leflunomide** open avenues for research and drug repurposing.

- **Therapeutic Repurposing:** Evidence suggests potential efficacy in **vitiligo** by modulating the IFN- γ -CXCL9/10 axis and restoring CD4+/CD8+ balance [4], and in **cardiovascular diseases** by improving lipid metabolism and endothelial function via the DHODH/AMPK pathway [5].
- **Overcoming Limitations:** Current challenges with **leflunomide**, such as hepatotoxicity and its long half-life, are driving the development of **novel formulation strategies**, including nanotechnology-based delivery systems, to enhance safety and efficacy [3].

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